N-Methyltyramine
Overview
Description
N-Methyltyramine is a compound of interest within the field of organic chemistry, particularly known for its presence as an intermediate product in the synthesis of various alkaloids such as narwedine and galanthamine. This compound and its derivatives are synthesized from corresponding arylacetamides, traditionally through lithium aluminium hydride reduction. However, alternative methods have been explored to avoid the use of inflammable lithium aluminium hydride, utilizing arylthioacetamide transformed from arylacetamide with phosphorus (V) sulfide and subsequent reduction with sodium borohydride nickel or cobalt chloride agents (Bulavka et al., 1999).
Synthesis Analysis
The synthesis of this compound can be achieved via several methods, including the transformation of arylacetamide into arylthioacetamide followed by reduction. This method presents an alternative to traditional approaches involving lithium aluminium hydride, highlighting the versatility and adaptability of synthesis strategies in organic chemistry (Bulavka et al., 1999).
Molecular Structure Analysis
This compound belongs to the class of protoalkaloids and is structurally related to biogenic amines. It functions as an α-adrenoreceptor antagonist and exhibits pharmacological properties, including the modulation of appetite and digestion through stimulatory effects on gastrin and pancreatic secretions (Stohs & Hartman, 2015).
Chemical Reactions and Properties
The reactivity of this compound can be illustrated through its nitrosation, producing compounds such as p-hydroxy-m-nitro-N-nitroso-N-methyl-2-phenylethylamine and p-hydroxy-N-nitroso-N-methyl-2-phenylethylamine. This reactivity underscores the compound's utility in further chemical transformations and its role in the synthesis of complex molecules (Mangino et al., 1982).
Physical Properties Analysis
The study of this compound’s physical properties, such as solubility, melting point, and stability, is crucial for understanding its behavior in various chemical contexts. While specific data on these properties were not directly provided in the reviewed literature, such information is essential for its application in synthesis and formulation processes.
Chemical Properties Analysis
This compound's chemical properties, including its basicity, reactivity towards electrophiles and nucleophiles, and its role as an intermediate in alkaloid synthesis, are of significant interest. Its ability to undergo various chemical reactions, such as nitrosation, highlights its versatility and importance in organic synthesis (Mangino et al., 1982).
Scientific Research Applications
Pharmacological Effects : NMT, a protoalkaloid found in various plants, acts as an α-adrenoreceptor antagonist with inhibitory effects on lipolysis. It is known to stimulate appetite and digestion, enhancing energy perception by promoting nutrient digestion and absorption while inhibiting fat breakdown. Therefore, it is not recommended for use in weight loss supplements (Stohs & Hartman, 2015).
Biosynthesis and Metabolism : In plant species like Opuntia clavata and Coryphantha macromeris, NMT serves as a biosynthetic precursor to psychoactive alkaloids like normacromerine. It plays a role in the metabolic pathways of these cacti (Keller, 1980).
Biological Activity in Plants : In Acacia seeds, NMT is present in significant amounts and exhibits biological activities such as increasing blood pressure and stimulating the release of noradrenaline in rats (Evans, Bell, & Johnson, 1979).
Role in Barley Metabolism : In barley, NMT is involved in the formation of alkaloids during germination. It's synthesized from tyramine and further converted to hordenine, an alkaloid predominantly found in barley roots (Mann, Steinhart, & Mudd, 1963).
Chemical Synthesis : NMT and its derivatives are intermediates in the synthesis of certain alkaloids. For instance, Bulgarian scientists have developed methods to synthesize these compounds from arylacetamides, avoiding the use of lithium aluminium hydride (Bulavka et al., 1999).
Medical Applications : NMT has been studied for its potential in treating gastrointestinal disorders. It is found in traditional Chinese medicines like Citri Reticulatae Pericarpium and is believed to regulate adrenergic receptors and contribute to the biotransformation process converting NMT to epinephrine in the small intestine (Ni et al., 2019).
Mechanism of Action
Target of Action
N-Methyltyramine (NMT) is a natural phenethylamine alkaloid found in a variety of plants . It primarily targets the α2-adrenoreceptor , which plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
NMT acts as an antagonist of the α2-adrenoreceptor NMT also stimulates the secretion of gastrin and pancreatic enzymes , which enhances appetite and digestion .
Biochemical Pathways
NMT shares many pharmacological properties with tyramine, a well-known biogenic trace amine . It is biosynthetically produced by the N-methylation of tyramine via the action of the enzyme phenylethanolamine N-methyltransferase in humans and tyramine N-methyltransferase in plants .
Pharmacokinetics
It is known that nmt is a trace amine, meaning it is present in the body in very small amounts . It is also known that NMT is produced in the body through the methylation of tyramine .
Result of Action
NMT has several effects at the molecular and cellular levels. It enhances appetite and digestion of foods by stimulating gastrin and pancreatic secretions . It can also relax mouse small intestinal smooth muscle and inhibit small intestinal propulsion . . In fact, it might increase appetite and slow down the breakdown of fat in fat cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-(methylamino)ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVZFRBSCNEKPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13062-76-5 (hydrochloride) | |
Record name | Methyl-4-tyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60190496 | |
Record name | Methyl-4-tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Methyltyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
370-98-9 | |
Record name | N-Methyltyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl-4-tyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyltyramine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl-4-tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-[2-(methylamino)ethyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLTYRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3S4E2F7TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Methyltyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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